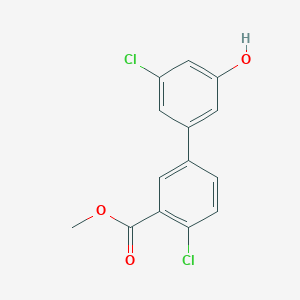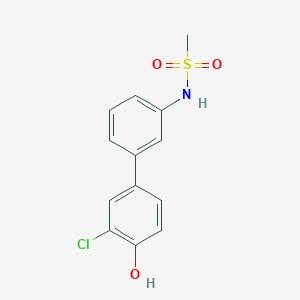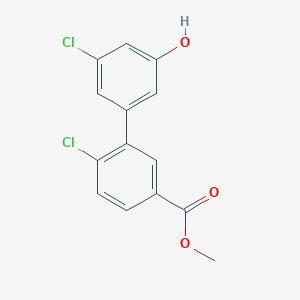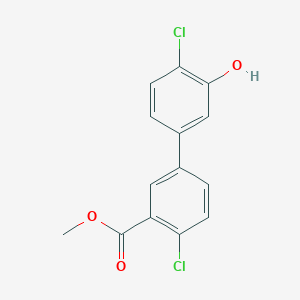![molecular formula C15H12ClFO3 B6382186 2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% CAS No. 1261973-14-1](/img/structure/B6382186.png)
2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol (95%) is an organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of phenol, a type of aromatic alcohol, and is composed of two chlorine atoms, one ethoxycarbonyl group, and one fluorophenyl group. It is a colorless solid at room temperature and has a melting point of 93-94°C.
科学的研究の応用
2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol (95%) has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as fluorinated benzophenones and fluorinated quinolines. It has also been used as a building block in the synthesis of various pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents. Additionally, it has been studied for its potential use as a catalyst in the synthesis of monomers for the production of polymers materials.
作用機序
The mechanism of action of 2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol (95%) is not well understood. However, it is believed to involve the formation of a covalent bond between the chlorine atom and the ethoxycarbonyl group, as well as the formation of a hydrogen bond between the fluorophenyl group and the chlorine atom. The formation of these bonds is believed to be responsible for the compound's ability to catalyze the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol (95%) have not been extensively studied. However, it is believed to have no significant effects on the human body, as it is not known to be toxic or have any adverse effects on cells.
実験室実験の利点と制限
The main advantage of using 2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol (95%) in laboratory experiments is its high purity. This compound has a purity of 95%, which is higher than most other organic compounds. Additionally, it is relatively easy to synthesize, making it an ideal choice for many laboratory experiments. However, it is important to note that this compound is not water soluble and must be handled with care, as it is a corrosive substance.
将来の方向性
Given the potential applications of 2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol (95%) in scientific research, there are a number of possible future directions for its use. One potential application is in the synthesis of fluorinated polymers, which could be used in a variety of applications, such as drug delivery systems and medical devices. Another potential application is in the synthesis of novel pharmaceuticals, such as anti-cancer agents and anti-inflammatory agents. Additionally, this compound could be used as a catalyst in the synthesis of other organic compounds, such as benzophenones and quinolines. Finally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential uses in medicine and other fields.
合成法
The synthesis of 2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol (95%) involves a multi-step process. The first step involves the reaction of a phenol with an ethoxycarbonyl chloride in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction produces a chloroethoxycarbonylphenol intermediate. The second step involves the reaction of the intermediate with a fluorophenyl bromide in the presence of a base such as sodium hydroxide. This reaction yields the 2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol product.
特性
IUPAC Name |
ethyl 4-(3-chloro-4-hydroxyphenyl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-2-20-15(19)11-5-3-10(8-13(11)17)9-4-6-14(18)12(16)7-9/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWXRDGINDTHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686167 |
Source


|
| Record name | Ethyl 3'-chloro-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261973-14-1 |
Source


|
| Record name | Ethyl 3'-chloro-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)











